molecular formula C5H2BrF3N2OS B1629035 N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 59134-90-6

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No. B1629035
CAS RN: 59134-90-6
M. Wt: 275.05 g/mol
InChI Key: DXTZPTRXZUOVFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide” is C5H2BrF3N2OS. It has an average mass of 275.046 Da and a monoisotopic mass of 273.902313 Da .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field: Pharmacology and Oncology .
  • Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
  • Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Diverse Biological Activities

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
  • Methods of Application: The methods of application vary depending on the specific biological activity being targeted .
  • Results: The results have shown that thiazole derivatives can be effective in treating a variety of conditions .

properties

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZPTRXZUOVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606399
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

CAS RN

59134-90-6
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VS Koshti - 2018 - dspace.ncl.res.in
The thesis titled “Catalytic synthesis of P-chiral supramolecular phosphines, their self-assembled metal complexes and implication in asymmetric catalysis” is divided into six different …
Number of citations: 0 dspace.ncl.res.in

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